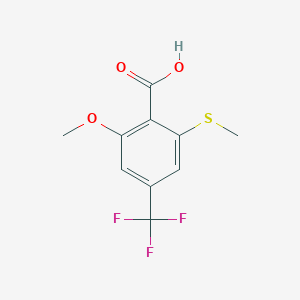
2-Methoxy-6-methylsulfanyl-4-trifluoromethyl-benzoic acid
Cat. No. B8526417
M. Wt: 266.24 g/mol
InChI Key: REVNVSSONPEOEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08524909B2
Procedure details


N,N,N′N′-Tetramethylethylendiamine (21 g, 177 mmol) was added drop-wise at −70° C. to a solution of sec-butyllithium (110 mL, 1.4 M in cyclohexane, 154 mmol) in 180 mL tetrahydrofuran. 2-Methoxy-4-trifluoromethyl-benzoic acid (13 g, 59 mmol) in 60 mL tetrahydrofuran was added drop-wise at −70° C. over 2 hours. After complete addition stirring was continued at −70° C. for another 2 hours. Dimethyl disulfide (20 g, 207 mmol) was added at −70° C. within 10 min. Stirring was continued at −70° C. for another hour and the reaction was allowed to warm up. The reaction mixture was quenched with 150 mL water and extracted with 200 mL ethyl acetate. The aqueous phase was adjusted to pH1 by addition of 25% HCl and extracted twice with dichloromethane. The combined organic phases were dried on sodium sulfate, filtered and evaporated. The crude product was crystallized with heptane and yielded the title compound as a white solid (1.75 g, 11%), MS: m/e=265.1 [(M−H)−].
[Compound]
Name
N,N,N′N′-Tetramethylethylendiamine
Quantity
21 g
Type
reactant
Reaction Step One






Name
Yield
11%
Identifiers


|
REACTION_CXSMILES
|
C([Li])(CC)C.[CH3:6][O:7][C:8]1[CH:16]=[C:15]([C:17]([F:20])([F:19])[F:18])[CH:14]=[CH:13][C:9]=1[C:10]([OH:12])=[O:11].[CH3:21][S:22]SC>O1CCCC1>[CH3:6][O:7][C:8]1[CH:16]=[C:15]([C:17]([F:18])([F:19])[F:20])[CH:14]=[C:13]([S:22][CH3:21])[C:9]=1[C:10]([OH:12])=[O:11]
|
Inputs


Step One
[Compound]
|
Name
|
N,N,N′N′-Tetramethylethylendiamine
|
|
Quantity
|
21 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
110 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(CC)[Li]
|
|
Name
|
|
|
Quantity
|
180 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
13 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(C(=O)O)C=CC(=C1)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Three
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
CSSC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
After complete addition
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
Stirring
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was continued at −70° C. for another hour
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm up
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was quenched with 150 mL water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 200 mL ethyl acetate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The aqueous phase was adjusted to pH1 by addition of 25% HCl
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted twice with dichloromethane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The combined organic phases were dried on sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was crystallized with heptane
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=C(C(=O)O)C(=CC(=C1)C(F)(F)F)SC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.75 g | |
| YIELD: PERCENTYIELD | 11% | |
| YIELD: CALCULATEDPERCENTYIELD | 11.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
